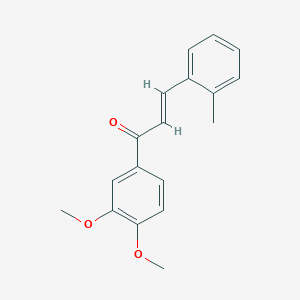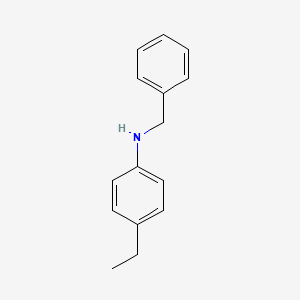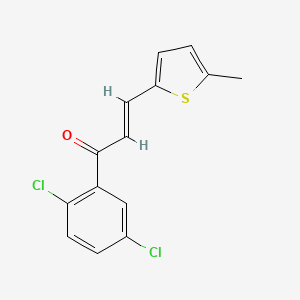
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2E-DMT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. 2E-DMT is a synthetic compound that has been found to possess a variety of biochemical and physiological effects. It has been studied for its potential use in treating a range of conditions such as pain, inflammation, and cancer.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific applications. In particular, it has been studied for its potential use in the field of drug discovery. (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of conditions such as pain, inflammation, and cancer.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by binding to a variety of receptors in the body, including the cannabinoid receptors CB1 and CB2, as well as the serotonin and dopamine receptors. Additionally, it is believed to interact with other cellular components such as G-proteins, ion channels, and enzymes.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been found to possess neuroprotective, anxiolytic, and antidepressant-like effects. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to possess cardioprotective and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. First, it is a relatively easy compound to synthesize, making it a cost-effective option. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to its use in laboratory experiments. For example, its effects may vary depending on the concentrations used, and it may interact with other compounds present in the experiment.
Direcciones Futuras
The potential future directions of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are vast. It has been studied for its potential use in a variety of applications, including the treatment of pain, inflammation, and cancer. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Furthermore, it has been studied for its potential use in the development of novel drugs and drug delivery systems. Finally, it has been studied for its potential use in the development of novel imaging techniques.
Métodos De Síntesis
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the use of a variety of organic chemistry techniques. The most common method involves the reaction of 2,5-dichlorophenylacetic acid with 5-methylthiophen-2-ylprop-2-en-1-one in the presence of a strong base such as potassium tert-butoxide. This reaction is followed by a series of purification steps to yield the desired compound. Other methods of synthesis include the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and the use of microwave-assisted synthesis.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNJRJXUISYDH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
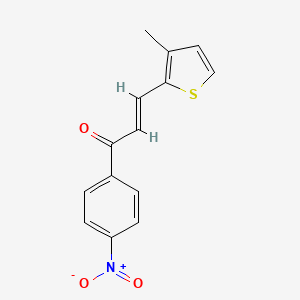
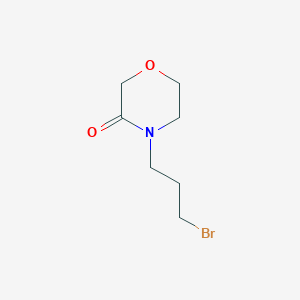
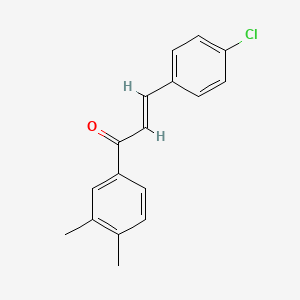
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)

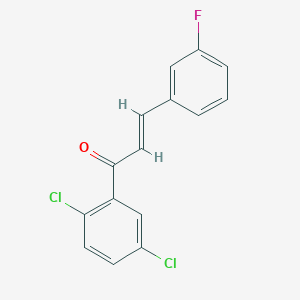
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
